(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol
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Overview
Description
(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol is a chemical compound that features a morpholine ring attached to a phenyl group via a sulfonyl linkage, with an ethan-1-ol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Sulfonylation: The phenyl group is sulfonylated using sulfonyl chlorides in the presence of a base to form the sulfonyl phenyl intermediate.
Coupling with Ethan-1-ol: The final step involves coupling the sulfonyl phenyl intermediate with ethan-1-ol under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides.
Substitution: Nitro or sulfonyl derivatives.
Scientific Research Applications
(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds also contain a sulfonyl group and are used in similar applications.
Morpholines: Compounds with a morpholine ring that are widely used in pharmaceuticals and agrochemicals.
Sulfonamides: Known for their antibacterial properties and used in medicinal chemistry.
Uniqueness
(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol is unique due to the combination of the morpholine ring and sulfonyl group, which imparts specific chemical and biological properties. This combination is less common in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C12H17NO4S |
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Molecular Weight |
271.33 g/mol |
IUPAC Name |
(1S)-1-(4-morpholin-4-ylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1 |
InChI Key |
RUOCEIMBBZEJTK-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O |
Origin of Product |
United States |
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